
Decalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decalene, also known as decahydronaphthalene, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It is a colorless liquid with an aromatic odor and is commonly used as an industrial solvent. This compound exists in two isomeric forms: cis-decalene and trans-decalene, which differ in their geometric structure.
Vorbereitungsmethoden
Decalene is typically synthesized from naphthalene through a hydrogenation process. In this reaction, hydrogen gas is added across the double bonds of naphthalene in the presence of a catalyst, such as platinum or palladium, transforming the aromatic rings into cyclohexane rings . This process can be conducted under high pressure and temperature to ensure complete hydrogenation.
Analyse Chemischer Reaktionen
Decalene undergoes various chemical reactions, including:
Reduction: As a saturated hydrocarbon, this compound is relatively stable and does not readily undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and halogens for substitution reactions. The major products formed from these reactions include cyclodecenone and halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Decalene has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of decalene involves its ability to dissolve various organic compounds, making it an effective solvent. Its molecular structure allows it to interact with and stabilize different chemical species, facilitating various chemical reactions. In biological systems, this compound’s interaction with molecular targets and pathways is primarily through its role as a solvent in NMR spectroscopy, aiding in the identification and analysis of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Decalene is similar to other bicyclic compounds such as naphthalene and tetralin. it is unique in its saturated nature, which makes it more stable and less reactive compared to its aromatic counterparts. Naphthalene (C₁₀H₈) is an aromatic hydrocarbon with a planar structure, while tetralin (C₁₀H₁₂) is a partially hydrogenated derivative of naphthalene. This compound’s fully hydrogenated structure gives it distinct physical and chemical properties, such as higher boiling points and lower reactivity .
Similar compounds include:
Naphthalene: An aromatic hydrocarbon with a chemical formula of C₁₀H₈.
Tetralin: A partially hydrogenated derivative of naphthalene with a chemical formula of C₁₀H₁₂.
Perhydrophenanthrene: A fully hydrogenated derivative of phenanthrene with a chemical formula of C₁₄H₂₄.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51831-03-9 |
|---|---|
Molekularformel |
C18H16 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |
InChI-Schlüssel |
CUPPIVDILVTSCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


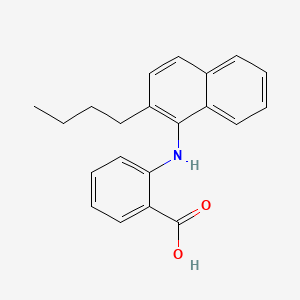
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
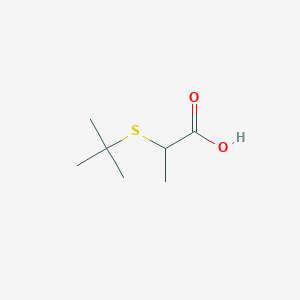

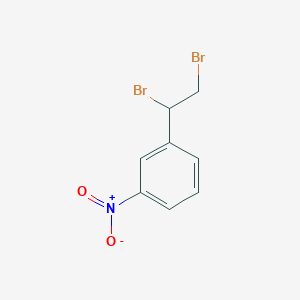
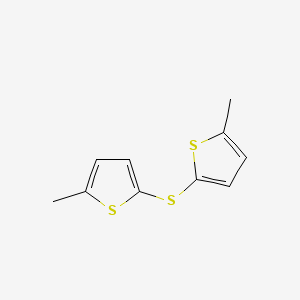
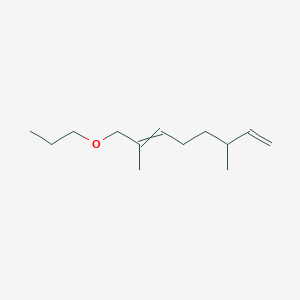
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
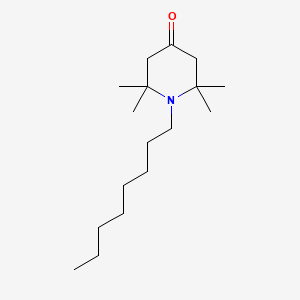
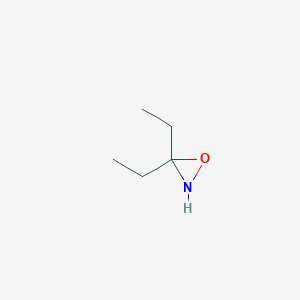


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

